
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. The compound's structure, featuring a quinoline ring, sulfonyl group, benzamide moiety, and an isoxazole ring, hints at its potential utility in medicinal chemistry, particularly due to the biological activity often associated with such functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can be achieved through multi-step organic synthesis:
Formation of 3,4-dihydroquinoline: : Starting with an appropriate aniline derivative, cyclization and reduction can yield the 3,4-dihydroquinolin-1(2H)-yl intermediate.
Sulfonylation: : The intermediate can undergo sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Sulfamoylation: : The addition of the N-(5-methylisoxazol-3-yl)sulfamoyl group can be achieved by reacting with an isoxazole sulfonamide derivative.
Coupling with Benzamide: : Finally, an amide coupling reaction with a benzoyl derivative completes the synthesis.
Industrial Production Methods
Industrial production methods would typically involve optimizing each step for yield and purity, employing scalable reactions, and potentially using continuous flow techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The compound can participate in various types of chemical reactions:
Oxidation: : Potential oxidation of the quinoline ring.
Reduction: : Reduction of nitro groups (if present in intermediates).
Substitution: : Electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Utilization of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen with palladium catalyst (H2/Pd).
Substitution: : Halogenation or nitration reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Reactions generally yield modified aromatic systems or introduce new functional groups, tailored for further synthetic elaboration or biological testing.
Scientific Research Applications
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide exhibits potential in various scientific fields:
Chemistry: : As a building block for more complex molecules, aiding in the development of new synthetic pathways.
Biology: : Potential interactions with biological targets due to its structural features, making it a candidate for pharmacological studies.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Possible applications in material science, given its diverse functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its interaction with specific biological macromolecules:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Could modulate signaling pathways, inhibit enzymes, or bind to receptor sites, depending on the functional groups involved.
Comparison with Similar Compounds
Comparing this compound to other structurally related compounds highlights its unique features:
Similar Compounds
4-aminobenzamide
Sulfonylureas
Quinoline-based drugs
Isoxazole derivatives
Each similar compound showcases different biological activities and mechanisms, underlining the distinctiveness of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S2/c1-18-17-25(28-36-18)29-37(32,33)22-14-10-21(11-15-22)27-26(31)20-8-12-23(13-9-20)38(34,35)30-16-4-6-19-5-2-3-7-24(19)30/h2-3,5,7-15,17H,4,6,16H2,1H3,(H,27,31)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIBFXZPYTUIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
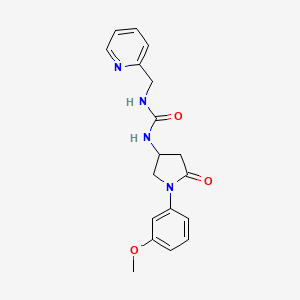
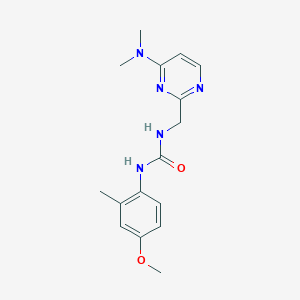
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358947.png)
![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-N-(2-methoxyphenyl)-1H-benzimidazole-5-carboxamide](/img/structure/B2358949.png)
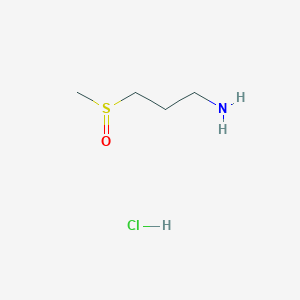
![(E)-3-(5-chlorothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2358951.png)

![2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2358955.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/new.no-structure.jpg)
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)
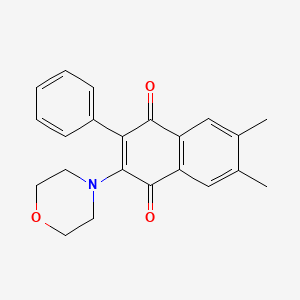
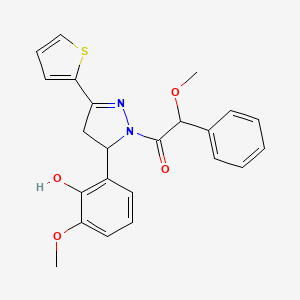
![4-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2358965.png)
